![molecular formula C28H50N4O8 B13896574 Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13896574.png)
Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both tert-butyl and diazaspiro groups contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and carboxylate groups. Common reagents used in these reactions include tert-butyl chloroformate and various amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The tert-butyl and carboxylate groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- 2,8-Diazaspiro[4.5]decane dihydrochloride
- Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
Tert-butyl 1,8-diazaspiro[36]decane-8-carboxylate;hemi(oxalic acid) is unique due to its specific spirocyclic structure and the presence of both tert-butyl and carboxylate groups
Eigenschaften
Molekularformel |
C28H50N4O8 |
|---|---|
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;oxalic acid |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-9-4-5-13(7-10-15)6-8-14-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
XUTXPMAWBPLTLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2(CCN2)CC1.CC(C)(C)OC(=O)N1CCCC2(CCN2)CC1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


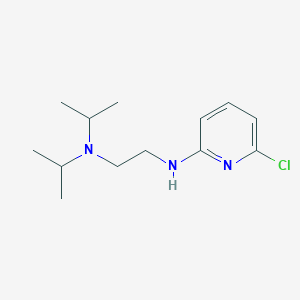
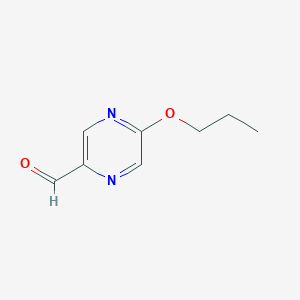
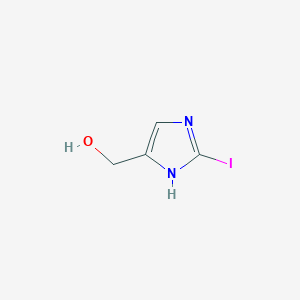

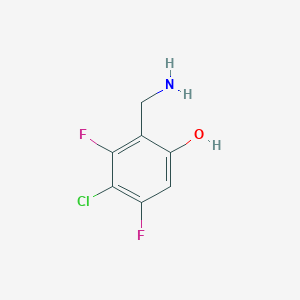
![3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13896511.png)

![(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid](/img/structure/B13896525.png)
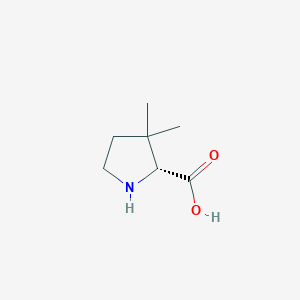
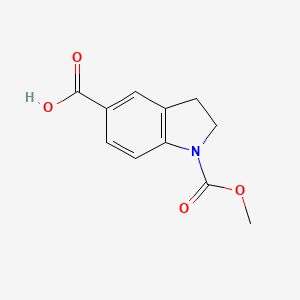

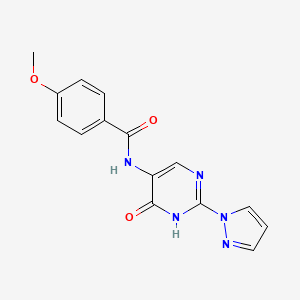
![tert-butyl N-[1-methyl-2-oxo-2-[2-(2-pyridyl)hydrazino]ethyl]carbamate](/img/structure/B13896545.png)
![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid](/img/structure/B13896573.png)
